1-(4-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-3-28-19-8-4-16(5-9-19)23-21(26)22-13-15-12-20(25)24(14-15)17-6-10-18(27-2)11-7-17/h4-11,15H,3,12-14H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPDCRFGKKCZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a derivative of urea that exhibits various biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Chemical Formula: CHNO
- Molecular Weight: 326.39 g/mol
Biological Activity Overview
Research indicates that this compound possesses several biological activities, including:
- Antitumor Activity: Preliminary studies suggest that derivatives of urea can inhibit tumor growth in various cancer cell lines.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.
- Neuroprotective Properties: Some studies indicate that it could protect neuronal cells from oxidative stress.
The biological activities of this compound may be attributed to its interaction with specific biological targets:
- Receptor Modulation: The compound may act on melanocortin receptors, similar to other urea derivatives, influencing metabolic processes and energy homeostasis .
- Inhibition of Enzymatic Activity: It could inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated pain.
- Cell Cycle Arrest: Research suggests that the compound might induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis.
Antitumor Activity
A study demonstrated that similar urea compounds showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis and inhibition of cell migration .
Neuroprotection
In vitro studies have shown that the compound protects neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This neuroprotective effect was linked to the modulation of antioxidant enzyme activity .
Data Table: Biological Activities and Effects
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares the target compound with key analogs from the evidence:
Key Observations:
- Electron-Donating vs.
- Polarity : The 3,4,5-trimethoxyphenyl analog has higher polarity due to multiple methoxy groups, which may enhance aqueous solubility but reduce membrane permeability compared to the target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
